N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-ethoxy-N-(2-methylpropyl)benzene-1-sulfonamide

Description

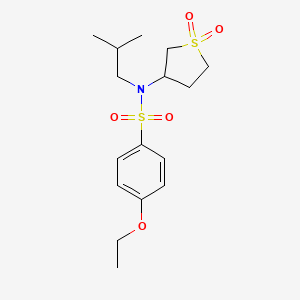

This sulfonamide derivative features a 1,1-dioxothiolane (tetrahydrothiophene-1,1-dioxide) moiety linked to a substituted benzene ring via a sulfonamide bridge. The compound is characterized by two key substituents:

- A 4-ethoxy group on the benzene ring, contributing to lipophilicity and electronic effects.

- An N-(2-methylpropyl) group (isobutyl), introducing steric bulk that may influence binding interactions or metabolic stability.

The 1,1-dioxothiolane group is a sulfone-containing heterocycle, which often enhances metabolic stability compared to non-oxidized sulfur analogues .

Properties

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-4-ethoxy-N-(2-methylpropyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO5S2/c1-4-22-15-5-7-16(8-6-15)24(20,21)17(11-13(2)3)14-9-10-23(18,19)12-14/h5-8,13-14H,4,9-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVRDTHFNTZTLTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)S(=O)(=O)N(CC(C)C)C2CCS(=O)(=O)C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25NO5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-ethoxy-N-(2-methylpropyl)benzene-1-sulfonamide is a sulfonamide compound with potential biological activities that have garnered attention in medicinal chemistry. This article explores its synthesis, biological mechanisms, and applications based on current research findings.

Chemical Structure and Properties

The compound's molecular formula is C₁₃H₁₉N₄O₄S₂, with a molecular weight of 317.4 g/mol. Key physical properties include:

| Property | Value |

|---|---|

| Molecular Weight | 317.4 g/mol |

| Molecular Formula | C₁₃H₁₉N₄O₄S₂ |

| Melting Point | Not available |

| Boiling Point | Not available |

| Density | Not available |

The compound features a sulfonamide group linked to a benzene ring, which is characteristic of many biologically active compounds in this class.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate thiolane derivatives with sulfonamide precursors. A common method includes dissolving starting materials in solvents like glacial acetic acid and refluxing at elevated temperatures while monitoring the reaction via thin-layer chromatography (TLC).

The biological activity of this compound primarily stems from its interaction with specific biological targets. Sulfonamides are known to inhibit bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. This inhibition leads to bactericidal effects, making sulfonamides valuable in antimicrobial applications.

Furthermore, modifications to the sulfonamide structure can enhance selectivity and potency against various targets, including potential anti-inflammatory pathways.

Biological Activity

Research indicates that this compound exhibits:

Antimicrobial Activity :

Studies have shown that sulfonamides can effectively combat a range of bacterial infections by disrupting folate metabolism. The compound's structural features may enhance its efficacy against resistant strains.

Anti-inflammatory Properties :

Sulfonamides have also been investigated for their anti-inflammatory effects. The presence of the ethoxy and thiolane groups may contribute to this activity by modulating inflammatory pathways or cytokine production.

Case Studies

Recent studies have highlighted the compound's potential through various experimental models:

- In Vitro Studies : Laboratory tests demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established sulfonamide antibiotics.

- In Vivo Studies : Animal models indicated that the compound could reduce inflammation markers and exhibit protective effects in models of induced inflammation.

- Pharmacokinetics : Preliminary pharmacokinetic studies suggest favorable absorption characteristics and metabolic stability compared to traditional sulfonamides, indicating potential for oral bioavailability .

Potential Applications

The ongoing research into this compound suggests several promising applications:

- Antibiotic Development : As a new candidate for antibiotic therapy against resistant bacterial strains.

- Anti-inflammatory Drugs : Potential use in treating inflammatory diseases due to its observed anti-inflammatory properties.

Scientific Research Applications

Chemical Properties and Structure

The compound can be characterized by its molecular formula and a molecular weight of approximately 301.36 g/mol. Its structure includes a sulfonamide group, which is known for its biological activity, particularly in pharmaceuticals.

Antimicrobial Activity

Research indicates that sulfonamide compounds exhibit notable antimicrobial properties. N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-ethoxy-N-(2-methylpropyl)benzene-1-sulfonamide has been studied for its efficacy against various bacterial strains. In vitro studies have shown that this compound can inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting potential use as an antibacterial agent in clinical settings.

Anticancer Properties

Recent studies have focused on the compound’s potential as an anticancer agent. The incorporation of the thiolane ring enhances its interaction with biological targets involved in cancer cell proliferation. Preliminary results from cell line assays indicate that this sulfonamide can induce apoptosis in certain cancer cell types, warranting further investigation into its mechanisms of action and therapeutic potential.

Pollutant Degradation

The compound has shown promise in environmental applications, particularly in the degradation of organic pollutants. Its ability to react with various environmental contaminants makes it a candidate for use in remediation technologies. Studies have documented its effectiveness in breaking down hazardous substances in soil and water, contributing to environmental cleanup efforts.

Case Studies

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Core Structural Similarities

All analogues share the sulfonamide backbone and the 1,1-dioxothiolane group, critical for sulfonamide-based bioactivity (e.g., enzyme inhibition, receptor modulation).

Key Differences and Implications

(a) N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-methoxy-N-methylbenzene-1-sulfonamide

- Substituent Variations: 4-Methoxy (vs. N-Methyl (vs. N-isobutyl): The methyl group offers minimal steric bulk, which may decrease metabolic stability due to faster oxidation.

- Theoretical Impact :

- Reduced lipophilicity (logP) compared to the ethoxy analogue, affecting pharmacokinetics.

- Faster hepatic clearance predicted due to smaller N-alkyl substituents.

(b) 2-cyano-3-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl]-N-(4-methoxyphenyl)prop-2-enamide

- Structural Divergence :

- Incorporates a pyrazolo-pyridine core instead of a benzene ring, introducing aromatic heterocyclic diversity.

- 4-Methoxyphenyl group attached via an enamide linker, differing from the direct sulfonamide linkage.

- The enamide linker may increase conformational flexibility, affecting binding kinetics.

Theoretical Implications of Substituent Effects

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing N-(1,1-dioxo-1λ⁶-thiolan-3-yl)-4-ethoxy-N-(2-methylpropyl)benzene-1-sulfonamide?

- Methodological Answer : The synthesis involves multi-step substitution and sulfonamide bond formation. Key steps include:

- Thiolane ring sulfonation : Use H₂O₂ or KMnO₄ under controlled pH to achieve 1,1-dioxo-thiolane intermediates .

- N-alkylation : React with 2-methylpropyl halides in DMF using NaH as a base to ensure regioselectivity .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water .

Q. How can the structural integrity of this sulfonamide be validated post-synthesis?

- Methodological Answer : Combine spectroscopic and crystallographic techniques:

- ¹H/¹³C NMR : Confirm substituent positions via coupling patterns (e.g., ethoxy group at δ 1.3–1.5 ppm for CH₃, δ 4.0–4.2 ppm for OCH₂) .

- X-ray crystallography : Resolve sulfonamide bond geometry and thiolane ring conformation (e.g., C–S=O bond angles ~105–110°) .

- HRMS : Verify molecular ion ([M+H]⁺) and fragmentation patterns .

Q. What are the stability profiles of this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies:

- Thermal stability : Heat at 40°C, 60°C, and 80°C for 1–4 weeks; monitor degradation via HPLC (C18 column, acetonitrile/water + 0.1% formic acid) .

- Light sensitivity : Expose to UV (254 nm) and daylight; assess sulfone oxidation or ethoxy cleavage using TLC .

- Recommendations : Store in amber vials at −20°C under inert atmosphere to minimize hydrolysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies may arise from assay conditions or impurity profiles. Mitigate via:

- Dose-response standardization : Use fixed molar ratios in cell-based assays (e.g., IC₅₀ calculations with 95% confidence intervals) .

- Impurity profiling : Quantify by-products (e.g., des-ethoxy analogs) using LC-MS/MS and correlate with bioactivity .

- Target validation : Employ CRISPR knockouts or siRNA silencing to confirm specificity for purported enzymes (e.g., carbonic anhydrase isoforms) .

Q. What advanced analytical methods are suitable for quantifying trace-level residues in environmental matrices?

- Methodological Answer : Optimize extraction and detection protocols:

- Solid-phase extraction (SPE) : Use Oasis HLB cartridges (pH 7, methanol elution) for wastewater or sludge samples .

- LC-MS/MS : Employ MRM transitions (e.g., m/z 450→312 for quantification, 450→285 for confirmation) with a detection limit of 0.1 ng/L .

- Matrix effects : Correct using isotope-labeled internal standards (e.g., deuterated analogs) .

Q. How can computational modeling elucidate structure-activity relationships (SAR) for this sulfonamide?

- Methodological Answer : Combine docking and QSAR approaches:

- Molecular docking : Simulate binding to target proteins (e.g., sulfonamide-binding enzymes) using AutoDock Vina; prioritize poses with ΔG < −8 kcal/mol .

- QSAR modeling : Train models on analogs’ logP, polar surface area, and H-bond donor/acceptor counts to predict activity cliffs .

- MD simulations : Assess conformational flexibility of the thiolane ring in aqueous vs. lipid bilayer environments .

Contradiction Analysis & Experimental Design

Q. Why do some studies report high aqueous solubility while others note poor bioavailability?

- Methodological Answer : This discrepancy arises from pH-dependent solubility and membrane permeability:

- pH-solubility profile : Measure solubility in buffers (pH 1.2–7.4); sulfonamides often show higher solubility at alkaline pH due to deprotonation .

- Caco-2 permeability assay : Compare Papp values (<5 × 10⁻⁶ cm/s indicates poor absorption) with in vivo pharmacokinetics .

- Formulation strategies : Test cyclodextrin complexes or lipid nanoparticles to enhance bioavailability .

Q. How to design experiments distinguishing between covalent and non-covalent target interactions?

- Methodological Answer : Use mechanistic biochemical assays:

- Time-dependent inhibition : Pre-incubate the compound with the enzyme; irreversible binding shows increasing inhibition over time .

- Mass spectrometry : Detect adducts (e.g., +78 Da for sulfonate conjugation) in trypsin-digested proteins .

- Competition assays : Co-incubate with reversible inhibitors (e.g., acetazolamide) to assess binding site overlap .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.